molecular formula C10H6ClN3S B1434275 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine CAS No. 1955514-18-7

4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B1434275
CAS RN: 1955514-18-7
M. Wt: 235.69 g/mol
InChI Key: SPIUWOPQYPTARC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo derivatives involves various chemical reactions. For instance, pyrazolo [3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . In another study, pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates were subjected to halogenation, reduction, and alkylation reactions .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is C10H6ClN3S. The molecular weight is 235.69 g/mol. The dipole moment changes (Δμ) in pyrazolo compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

Pyrazolo compounds undergo various chemical reactions. For example, 4-Chloro-2-(1H-pyrazol-3-yl)phenol undergoes Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 . Pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates were subjected to halogenation, reduction, and alkylation reactions .


Physical And Chemical Properties Analysis

The IR spectrum of pyrazolo compounds shows characteristic peaks at 2230 cm−1 (C≡N) and 3295 cm−1 (NH2) . The 1H NMR spectrum shows various peaks corresponding to different types of protons .

Scientific Research Applications

Synthetic Routes and Biological Activities

The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been achieved through efficient synthetic protocols. These compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The regioselectivity of 1,3-dipolar cycloadditions has been a critical aspect of these syntheses, highlighting the versatility of pyrazoles and annulated pyrazoles in medicinal chemistry. The antimicrobial activity of these synthesized compounds against both gram-positive and gram-negative bacteria showcases their potential as therapeutic agents (Yasser H. Zaki, A. R. Sayed, S. Elroby, 2016).

Antioxidant and Anti-inflammatory Applications

The synthesis of novel pyrimidine-2-thiol derivatives has revealed compounds with potent anti-inflammatory and antioxidant activities. This research underscores the chemical versatility of thiophene moieties and their role in developing chemotherapeutic compounds. The synthesized compounds showed promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, along with hopeful anti-inflammatory activities (W. Shehab, M. Abdellattif, S. Mouneir, 2018).

Antiviral Evaluations

Further investigations into derivatives of thiophen-2-yl-propanone have led to the synthesis of compounds with potential antiviral applications. These compounds have undergone extensive evaluations, showcasing the broad applicability of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine derivatives in developing antiviral agents (H. Sayed, M. A. Ali, 2007).

Antimicrobial and Antitumor Activities

The exploration of azetidin-2-one containing pyrazoline derivatives has revealed antimicrobial properties, further expanding the potential applications of these compounds in medicinal chemistry. The synthetic routes to these derivatives and their subsequent evaluation for antimicrobial activity highlight the importance of this compound in developing new therapeutic agents (H. S. Shailesh, S. Pankaj, Patel Amr, 2012). The synthesis of pyrazole derivatives with anti-tumor activities further emphasizes the compound's significance in creating new avenues for cancer treatment (R. Mohareb, N. El-Sayed, M. Abdelaziz, 2012).

Future Directions

Pyrazolo derivatives have shown potential in various fields, especially in medicinal chemistry. They have been studied for their inhibitory activities against various targets, such as TRKA . Therefore, future research could focus on exploring their potential uses in other biological applications and improving their synthesis methods.

properties

IUPAC Name

4-chloro-2-thiophen-3-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3S/c11-10-9-5-8(7-1-4-15-6-7)13-14(9)3-2-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIUWOPQYPTARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239716
Record name Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1955514-18-7
Record name Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955514-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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